molecular formula C24H21N3O3S B15082839 (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one CAS No. 618075-55-1

(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Cat. No.: B15082839
CAS No.: 618075-55-1
M. Wt: 431.5 g/mol
InChI Key: IGENQOOPMAJFBC-FYJGNVAPSA-N
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Description

(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles This compound is characterized by its unique structure, which includes a chromene moiety, a thiazolo[3,2-b][1,2,4]triazole core, and a propan-2-yloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one typically involves multi-step organic reactions The process begins with the preparation of the chromene moiety, followed by the formation of the thiazolo[3,2-b][1,2,4]triazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in scientific research.

Properties

CAS No.

618075-55-1

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

(5E)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H21N3O3S/c1-14(2)29-19-10-8-16(9-11-19)22-25-24-27(26-22)23(28)21(31-24)13-18-12-17-6-4-5-7-20(17)30-15(18)3/h4-15H,1-3H3/b21-13+

InChI Key

IGENQOOPMAJFBC-FYJGNVAPSA-N

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC(C)C)S3

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC(C)C)S3

Origin of Product

United States

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